molecular formula C16H8ClF3N4 B2790077 5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline CAS No. 866843-61-0

5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline

Cat. No.: B2790077
CAS No.: 866843-61-0
M. Wt: 348.71
InChI Key: HPMRZGGTTWCRCU-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline is a complex organic compound. It belongs to the class of triazoles, which are nitrogenous heterocyclic compounds . Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . Various methods exist to introduce this functionality . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole nucleus, which is a central structural component in a number of drug classes . The triazole nucleus is present in the molecule’s structure, contributing to its unique chemical properties and biological activities .


Chemical Reactions Analysis

Triazole compounds, including this compound, are known to undergo various chemical reactions. For instance, they can participate in the benzylation of carbonyl and some special alkylation .

Mechanism of Action

The mechanism of action of triazole compounds is primarily through their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

The future directions in the study of 5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicine . There is an ongoing “race” between scientists developing novel medicines, prompting the synthesis of a great potential synthetic substances consistently in laboratories around the world .

Properties

IUPAC Name

5-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4/c17-14-11-6-1-2-7-12(11)24-15(21-14)13(22-23-24)9-4-3-5-10(8-9)16(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRZGGTTWCRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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